3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate,monohydrochloride
Description
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is a synthetic psychedelic compound belonging to the tryptamine class. It is known for its hallucinogenic properties and is relatively uncommon with a short history of human use . This compound is structurally similar to other tryptamines such as psilocin and 4-Hydroxy-N,N-diisopropyltryptamine .
Properties
Molecular Formula |
C18H27ClN2O2 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;/h6-8,11-13,19H,9-10H2,1-5H3;1H |
InChI Key |
LNMORDHCAULOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride typically involves the acetylation of 4-Hydroxy-N,N-diisopropyltryptamine. The process begins with the preparation of 4-Hydroxy-N,N-diisopropyltryptamine, which is then acetylated using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride are not well-documented due to its limited use and niche market. the general principles of large-scale organic synthesis, including the use of efficient reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its psychoactive properties.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives .
Scientific Research Applications
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and hallucinations . The compound’s effects are mediated through the modulation of neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-diisopropyltryptamine: Structurally similar and also a psychedelic tryptamine.
Psilocin: Another tryptamine with similar psychoactive effects.
4-Acetoxy-N,N-dimethyltryptamine: Shares the acetoxy group but differs in the alkyl substituents on the nitrogen atom.
Uniqueness
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is unique due to its specific structural features and the resulting pharmacological profile. Its distinct interaction with serotonin receptors and the resulting psychoactive effects set it apart from other similar compounds .
Biological Activity
3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate, monohydrochloride, also known as 4-Acetoxy-N,N-diisopropyltryptamine hydrochloride, is a synthetic compound belonging to the tryptamine class. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its pharmacological profile and safety.
- Molecular Formula : C18H27ClN2O2
- Molecular Weight : 338.9 g/mol
- IUPAC Name : [3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate; hydrochloride
- Canonical SMILES : CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.Cl
The biological activity of 3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to various psychoactive effects, including altered perception and hallucinations. The compound exhibits agonistic properties at these receptors, which are crucial for mediating its hallucinogenic effects.
Psychoactive Properties
Research indicates that 3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate produces effects similar to other hallucinogens. Animal studies have shown significant alterations in behavior and perception, consistent with serotonergic activity.
Cardiovascular Effects
There is evidence suggesting that this compound may have cardiotoxic effects, particularly in terms of prolonging the QT interval on electrocardiograms. This raises concerns regarding its safety profile when used recreationally or therapeutically.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Effects |
|---|---|---|
| 4-Hydroxy-N,N-diisopropyltryptamine | Tryptamine | Psychoactive; lower cardiotoxicity |
| Psilocin | Tryptamine | Hallucinogenic; interacts with serotonin |
| 4-Acetoxy-N,N-dimethyltryptamine | Tryptamine | Similar psychoactive properties |
Study on Psychoactive Effects
In a controlled study involving animal models, 3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate was administered to assess its psychoactive effects. The results indicated significant behavioral changes consistent with serotonergic stimulation, including increased locomotion and altered sensory perception.
Safety Profile Evaluation
A separate study focused on the cardiotoxicity of the compound. Electrocardiographic evaluations revealed a notable prolongation of the QT interval in subjects administered the compound compared to controls. This finding highlights the need for caution in potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
